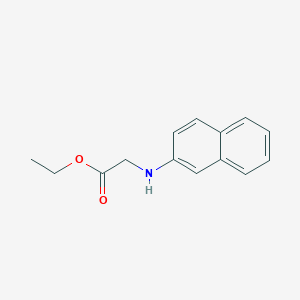![molecular formula C15H18N4O2 B8349002 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol](/img/structure/B8349002.png)
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of this compound, featuring an imidazoquinoline core with an ethoxymethyl and amino group, contributes to its distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base can yield the imidazoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can modify the imidazoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating immune responses and its potential as an antiviral agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol involves its interaction with molecular targets such as Toll-like receptors (TLRs). By binding to TLRs, the compound can activate signaling pathways that lead to the production of cytokines and other immune modulators. This activation can enhance the body’s immune response against infections and tumors .
類似化合物との比較
Similar Compounds
Imiquimod: Another imidazoquinoline with antiviral and antitumor properties.
Resiquimod: Known for its potent immunomodulatory effects.
Tilorone: An antiviral compound with a similar imidazoquinoline structure.
Uniqueness
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl and amino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
2-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]ethanol |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-9-12-18-13-14(19(12)7-8-20)10-5-3-4-6-11(10)17-15(13)16/h3-6,20H,2,7-9H2,1H3,(H2,16,17) |
InChIキー |
LQRYIPGCBAUCJS-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=NC2=C(N1CCO)C3=CC=CC=C3N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfanyl)-7-(pyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8348929.png)




![Naphtho[1,2-d]thiazol-2-ylamine hydrobromide](/img/structure/B8348963.png)
![3-(2-tert-Butyl-4-hydroxymethyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(3-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8348968.png)



![2-{2-[1H-Imidazol-4-yl]ethylthio}-5-nitropyridine](/img/structure/B8348997.png)



